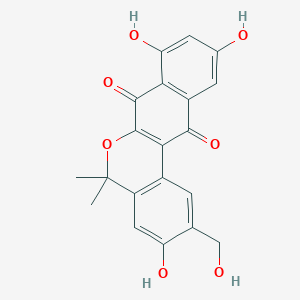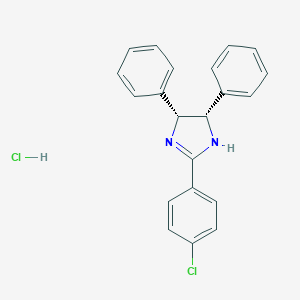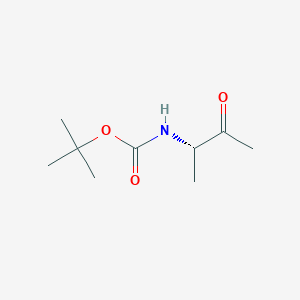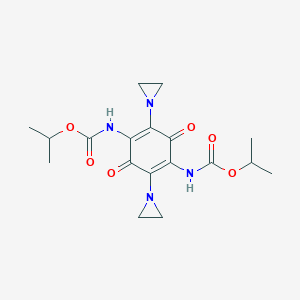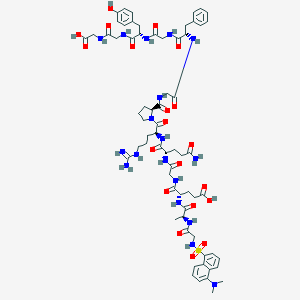
Dansyl myelin basic protein, gly(119)-gly(131)-, synthetic
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dansyl myelin basic protein, gly(119)-gly(131)-, synthetic is a synthetic peptide that is commonly used in scientific research. This peptide is a modified version of the myelin basic protein (MBP), which is a major component of the myelin sheath that surrounds nerve fibers in the central nervous system. Dansyl MBP is used to study the interactions between MBP and other proteins, as well as the effects of MBP on the nervous system.
Wirkmechanismus
The mechanism of action of dansyl Dansyl myelin basic protein, gly(119)-gly(131)-, synthetic is not fully understood. However, it is believed to interact with other proteins in the nervous system, including antibodies and enzymes. It may also play a role in the development of multiple sclerosis by triggering an immune response against myelin.
Biochemische Und Physiologische Effekte
Dansyl Dansyl myelin basic protein, gly(119)-gly(131)-, synthetic has a number of biochemical and physiological effects. It has been shown to bind to antibodies and enzymes in the nervous system, which may affect their activity. It may also trigger an immune response against myelin, leading to the destruction of the myelin sheath and the development of multiple sclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using dansyl Dansyl myelin basic protein, gly(119)-gly(131)-, synthetic in lab experiments is that it is a well-characterized peptide that is readily available. It is also relatively easy to synthesize using SPPS. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are a number of future directions for research involving dansyl Dansyl myelin basic protein, gly(119)-gly(131)-, synthetic. One area of interest is the development of new drugs that target Dansyl myelin basic protein, gly(119)-gly(131)-, synthetic and other proteins involved in the development of multiple sclerosis. Another area of interest is the use of dansyl Dansyl myelin basic protein, gly(119)-gly(131)-, synthetic in diagnostic tests for multiple sclerosis. Finally, further research is needed to fully understand the mechanism of action of dansyl Dansyl myelin basic protein, gly(119)-gly(131)-, synthetic and its effects on the nervous system.
Synthesemethoden
Dansyl Dansyl myelin basic protein, gly(119)-gly(131)-, synthetic is synthesized using solid-phase peptide synthesis (SPPS). This method involves building the peptide chain one amino acid at a time on a solid support. The dansyl group is added to the peptide chain during the synthesis process. The final product is purified using HPLC and characterized using mass spectrometry.
Wissenschaftliche Forschungsanwendungen
Dansyl Dansyl myelin basic protein, gly(119)-gly(131)-, synthetic is used in a variety of scientific research applications. It is commonly used to study the interactions between Dansyl myelin basic protein, gly(119)-gly(131)-, synthetic and other proteins, such as antibodies and enzymes. It is also used to study the effects of Dansyl myelin basic protein, gly(119)-gly(131)-, synthetic on the nervous system, including its role in the development of multiple sclerosis.
Eigenschaften
CAS-Nummer |
129189-42-0 |
|---|---|
Produktname |
Dansyl myelin basic protein, gly(119)-gly(131)-, synthetic |
Molekularformel |
C66H88N18O20S |
Molekulargewicht |
1485.6 g/mol |
IUPAC-Name |
(4S)-5-[[2-[[(2S)-5-amino-1-[[(2S)-5-carbamimidamido-1-[(2S)-2-[[2-[[(2S)-1-[[2-[[(2S)-1-[[2-(carboxymethylamino)-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2-[[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]acetyl]amino]propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C66H88N18O20S/c1-37(77-56(91)35-76-105(103,104)50-18-8-13-41-42(50)14-7-16-48(41)83(2)3)59(96)81-43(24-26-57(92)93)60(97)73-32-53(88)78-44(23-25-51(67)86)63(100)82-45(15-9-27-70-66(68)69)65(102)84-28-10-17-49(84)64(101)75-34-55(90)79-46(29-38-11-5-4-6-12-38)62(99)74-33-54(89)80-47(30-39-19-21-40(85)22-20-39)61(98)72-31-52(87)71-36-58(94)95/h4-8,11-14,16,18-22,37,43-47,49,76,85H,9-10,15,17,23-36H2,1-3H3,(H2,67,86)(H,71,87)(H,72,98)(H,73,97)(H,74,99)(H,75,101)(H,77,91)(H,78,88)(H,79,90)(H,80,89)(H,81,96)(H,82,100)(H,92,93)(H,94,95)(H4,68,69,70)/t37-,43-,44-,45-,46-,47-,49-/m0/s1 |
InChI-Schlüssel |
CIXGJYFQZQVLCE-COWQUAIISA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)NCC(=O)NCC(=O)O)NC(=O)CNS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C |
SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)NCC(=O)NCC(=O)O)NC(=O)CNS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C |
Kanonische SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)NCC(=O)NCC(=O)O)NC(=O)CNS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C |
Andere CAS-Nummern |
129189-42-0 |
Sequenz |
GAEGQRPGFGYGG |
Synonyme |
119-Gly-131-Gly-dansyl myelin basic protein, synthetic D-MBP-G-G protein, synthetic dansyl myelin basic protein, Gly(119)-Gly(131)-, synthetic dansyl myelin basic protein, glycyl(119)-glycine(131)-, synthetic |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



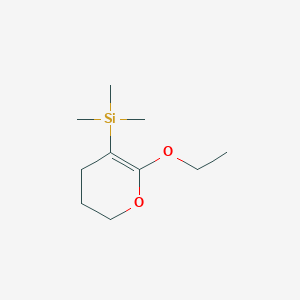


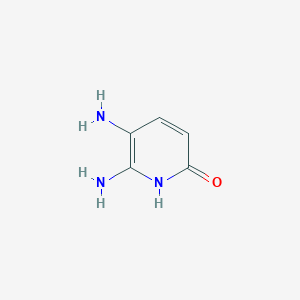
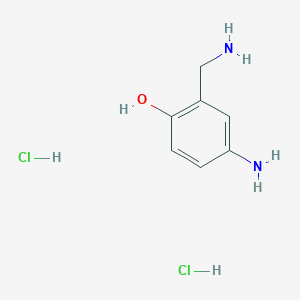
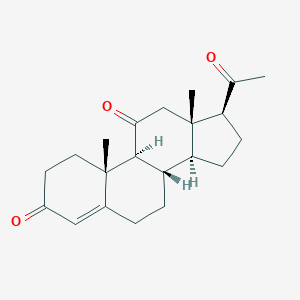
![6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B144821.png)

![5-Bromobenzo[d]oxazole](/img/structure/B144829.png)

